molecular formula C28H25N3O5 B4552497 N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(3-nitrophenyl)acrylamide

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(3-nitrophenyl)acrylamide

Cat. No.: B4552497
M. Wt: 483.5 g/mol
InChI Key: DWJCQSMAWGSZPQ-DTQAZKPQSA-N
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Description

N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C28H25N3O5 and its molecular weight is 483.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 483.17942091 g/mol and the complexity rating of the compound is 821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Controlled Polymerization

Research has explored controlled, room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization processes for acrylamide derivatives. The key to successful polymerization includes the appropriate choice of a chain transfer agent (CTA) and initiating species, leading to homopolymerizations with characteristics of a controlled/"living" polymerization process. This facilitates the synthesis of thermoresponsive polymers for potential drug delivery applications (Convertine et al., 2004).

Polymer-Protein Conjugates

Another application involves the synthesis of reactive polyacrylamide/acrylhydrazide copolymers and their conjugation with proteins such as carbonic anhydrase. These conjugates exhibit improved stability and performance, highlighting the potential for acrylamide derivatives in bioconjugation and biotechnological applications (Epton et al., 1977).

Synthesis and Characterization for Corrosion Inhibition

Acrylamide derivatives have been synthesized and characterized for their effectiveness as corrosion inhibitors. Chemical and electrochemical methods have demonstrated their potential in protecting metals in corrosive environments, indicating their applications in material science and engineering (Abu-Rayyan et al., 2022).

Antiproliferative Activity

N-(4-nitrophenyl)Acrylamide, a synthesized monomer, has been characterized and studied for its antiproliferative activity on cancer cell lines. Experimental and theoretical analyses show its low toxicity on cancer cells, suggesting its use in biomedical research for therapeutic applications (Tanış et al., 2019).

Environmental Applications

Hydrogels synthesized from acrylamide derivatives have shown the capability to remove heavy metal ions from aqueous media, further supporting their use in environmental pollution control. Such hydrogels can also be converted into catalyst systems for reducing pollutants, demonstrating a dual application in water treatment and catalysis (Javed et al., 2018).

Properties

IUPAC Name

(E)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5/c1-20-11-14-22(15-12-20)29(26(32)16-13-21-7-6-8-23(19-21)31(35)36)17-4-5-18-30-27(33)24-9-2-3-10-25(24)28(30)34/h2-3,6-16,19H,4-5,17-18H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJCQSMAWGSZPQ-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(3-nitrophenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(3-nitrophenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(3-nitrophenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(3-nitrophenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(3-nitrophenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-N-(4-methylphenyl)-3-(3-nitrophenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.